molecular formula C16H16O2 B182395 2,5-Dimethoxystilbene CAS No. 21889-09-8

2,5-Dimethoxystilbene

Cat. No. B182395
CAS RN: 21889-09-8
M. Wt: 240.3 g/mol
InChI Key: KUPZMZKMMSWRSG-CMDGGOBGSA-N
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Description

2,5-Dimethoxystilbene (also known as resveratrol dimethyl ether) is a natural compound found in various plant sources, including grapes, blueberries, and peanuts. It is a derivative of resveratrol, which is known for its potent antioxidant and anti-inflammatory properties. 2,5-Dimethoxystilbene has gained significant attention in recent years due to its potential health benefits, including its ability to prevent and treat various diseases.

Scientific Research Applications

Chemical Isolation and Identification

2,5-Dimethoxystilbene has been isolated from high-quality tall oil fatty acids, a byproduct of the wood pulp industry. This isolation involves techniques like liquid column chromatography and low-temperature solvent fractional crystallization. The structure of this compound was determined using IR, mass, and NMR spectrometry, revealing its role in color development during epoxidation of tall oil fatty acids (Min & Chang, 1972).

Polymerization Behavior

2,5-Dimethoxystyrene, related to 2,5-Dimethoxystilbene, exhibits polymerization under various initiation conditions (free-radical, cationic, and anionic). Its less bulky ortho substituent leads to a more predictable behavior compared to other similar compounds, providing insights into copolymerization behavior and interactions (Kamogawa & Cassidy, 1964).

Cytotoxicity Studies

Research on Paphiopedilum godefroyae roots identified various stilbenes, including compounds related to 2,5-Dimethoxystilbene. These compounds were evaluated for cytotoxicity against human small cell lung cancer cells, contributing to the understanding of potential therapeutic applications (Lertnitikul et al., 2016).

Photoisomerization Dynamics

The photoisomerization dynamics of dimethoxystilbene (a class including 2,5-Dimethoxystilbene) have been studied, revealing the influence of the methoxy group on this process. These studies help in understanding microscopic friction and dielectric interactions on ultra-short time scales, valuable in fields like photochemistry (Zeglinski & Waldeck, 1988).

Antifungal and Larvicidal Properties

Prenylated stilbenes isolated from Lonchocarpus chiricanus, including 3,5-dimethoxystilbene, showed antifungal effects and toxicity against larvae of the yellow fever-transmitting mosquito Aedes aegypti. This highlights their potential in antifungal and insecticidal applications (Ioset et al., 2001).

Pharmacokinetics of Analogs

Resveratrol analogs, including dimethoxystilbenes, were studied to understand their pharmacokinetic profiles in rats. These findings are crucial for designing resveratrol derivatives in future studies, especially in the context of medical applications (Ng et al., 2014).

Synthesis of Medical Intermediates

2,5-Dimethoxy-4-Ethylthio-Benzeneethanamine, a derivative of 2,5-Dimethoxystilbene, has been synthesized as a medical intermediate for treating psychotic and schizophrenic psychosis. This showcases the relevance of 2,5-Dimethoxystilbene derivatives in pharmaceutical synthesis (Z. Zhimin, 2003).

properties

CAS RN

21889-09-8

Product Name

2,5-Dimethoxystilbene

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

1,4-dimethoxy-2-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-17-15-10-11-16(18-2)14(12-15)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+

InChI Key

KUPZMZKMMSWRSG-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C2=CC=CC=C2

SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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